molecular formula C15H10BrN3OS B2767348 3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 690645-69-3

3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2767348
CAS No.: 690645-69-3
M. Wt: 360.23
InChI Key: WLMHTUCWYGMQQV-UHFFFAOYSA-N
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Description

3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Scientific Research Applications

3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Target of Action

Compounds containing theindole nucleus and thiadiazole ring , which are structural components of the compound, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, indicating their interaction with various biological targets .

Mode of Action

It can be inferred from related compounds that themesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved .

Biochemical Pathways

Compounds containing the indole nucleus and thiadiazole ring have been associated with a variety of biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

Themesoionic nature of the thiadiazole ring, which is a component of the compound, contributes to its ability to cross cellular membranes . This property could potentially influence the compound’s bioavailability.

Result of Action

Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

The compound’s structural components, the indole nucleus and thiadiazole ring, have been associated with a broad spectrum of biological activities . This suggests that the compound’s action could potentially be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-thiadiazole derivatives
  • 1,2,5-thiadiazole derivatives
  • 1,3,4-thiadiazole derivatives

Uniqueness

3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group on the thiadiazole ring enhances its reactivity and potential biological activities compared to other thiadiazole derivatives .

Properties

IUPAC Name

3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-12-8-4-7-11(9-12)14(20)18-15-17-13(19-21-15)10-5-2-1-3-6-10/h1-9H,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMHTUCWYGMQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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